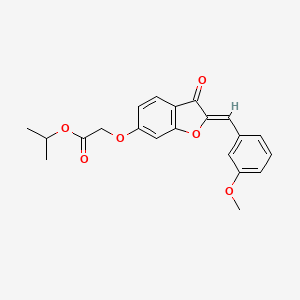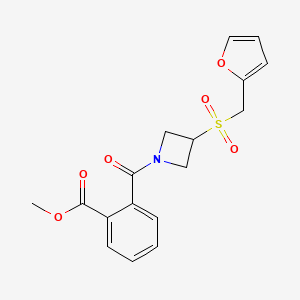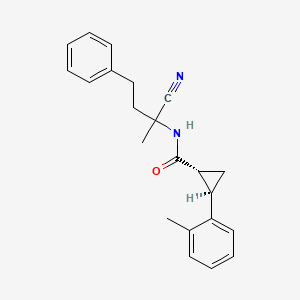![molecular formula C14H16N2O3S2 B2498307 Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanon CAS No. 1448123-58-7](/img/structure/B2498307.png)
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex compound that has been synthesized for its potential biological activities Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It has been suggested that similar compounds may interact with their targets to exert antibacterial effects . These molecules, when used in conjunction with cell-penetrating peptides, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to affect bacterial cells, indicating a potential impact on bacterial metabolic pathways .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The effectiveness of similar compounds has been demonstrated in laboratory conditions .
Biochemische Analyse
Biochemical Properties
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including cyclooxygenase (COX) enzymes. The compound exhibits inhibitory activity against COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain responses . Additionally, Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has shown interactions with albumin, where it inhibits albumin denaturation, further contributing to its anti-inflammatory properties .
Cellular Effects
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . This inhibition can lead to changes in gene expression related to inflammation and immune responses. Furthermore, the compound’s impact on cellular metabolism includes alterations in the synthesis of key metabolites involved in inflammation and pain.
Molecular Mechanism
The molecular mechanism of action of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its binding interactions with specific biomolecules. The compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound’s interactions with albumin involve binding to specific sites on the protein, stabilizing its structure and preventing denaturation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against COX enzymes over extended periods . Studies have also indicated that prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. Long-term effects on cellular function include sustained anti-inflammatory activity and potential modulation of immune responses.
Dosage Effects in Animal Models
The effects of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects, effectively reducing inflammation and pain . Higher doses have been associated with potential toxic effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is involved in metabolic pathways related to inflammation and pain. The compound’s interactions with COX enzymes play a central role in its metabolic activity, as it inhibits the conversion of arachidonic acid to prostaglandins . This inhibition affects the overall metabolic flux of eicosanoids, leading to reduced levels of pro-inflammatory mediators. Additionally, the compound’s metabolism involves interactions with liver enzymes responsible for its biotransformation and clearance from the body.
Transport and Distribution
The transport and distribution of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound has been shown to interact with albumin, facilitating its transport in the bloodstream and distribution to target tissues . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exhibits subcellular localization that influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with COX enzymes and other biomolecules involved in inflammation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating inflammatory responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of a benzothiazole ring, a piperidine ring, and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-21(18,19)10-6-8-16(9-7-10)14(17)13-15-11-4-2-3-5-12(11)20-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTVNYXOQTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)




![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

